2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine is a complex organic compound with the molecular formula C18H20BNO3 and a molecular weight of 309.17 g/mol . This compound is notable for its unique structure, which includes a benzofuro[2,3-b]pyridine core and a dioxaborolan substituent. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine typically involves the reaction of 2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate with bis(pinacolato)diboron . The reaction is carried out under palladium-catalyzed conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The boron atom in the dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., DMF or toluene) at temperatures ranging from 80°C to 120°C.
Oxidation: May involve reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Could involve reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Coupling: Produces biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine is used in various fields, including:
Medicine: Research into its use as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Used in the production of advanced materials and polymers due to its reactivity and stability.
Mechanism of Action
The mechanism of action for 2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine primarily involves its role as a reagent in chemical reactions. The boron atom in the dioxaborolan group can form transient complexes with other molecules, facilitating the formation of new bonds. This reactivity is harnessed in various synthetic applications, particularly in the formation of carbon-carbon bonds via cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate: A precursor in the synthesis of the target compound.
Bis(pinacolato)diboron: Another boron-containing compound used in similar cross-coupling reactions.
Uniqueness
2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine is unique due to its combination of a benzofuro[2,3-b]pyridine core and a dioxaborolan substituent. This structure imparts specific reactivity and stability, making it valuable in various synthetic applications .
Properties
IUPAC Name |
2-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BNO3/c1-11-9-10-13-12-7-6-8-14(15(12)21-16(13)20-11)19-22-17(2,3)18(4,5)23-19/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPVNLSNFDMQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(O3)N=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.